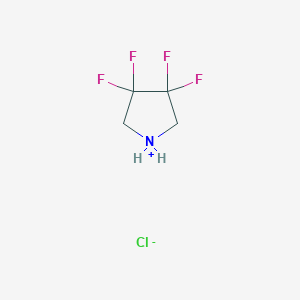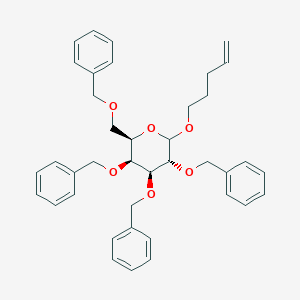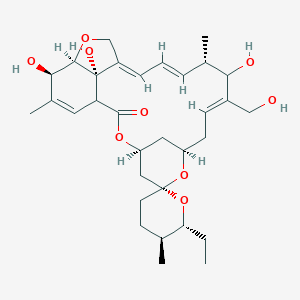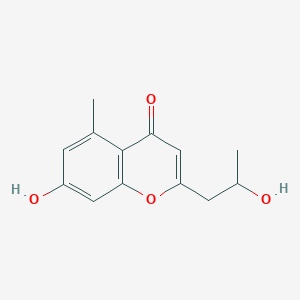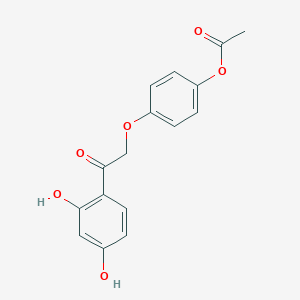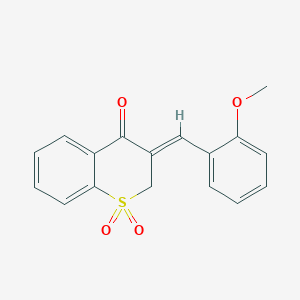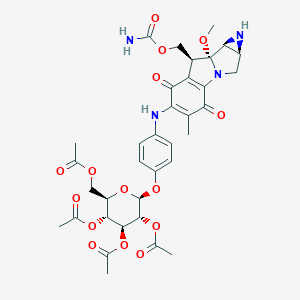
N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C, also known as Glc4-PMMD, is a novel prodrug of mitomycin C. It is a promising anticancer agent that has gained attention in recent years due to its potential to overcome the limitations of traditional chemotherapy.
Mecanismo De Acción
The mechanism of action of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C involves the activation of mitomycin C by enzymes present in cancer cells. Once activated, mitomycin C crosslinks DNA, leading to cell death. N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has been shown to be more effective than mitomycin C alone, as it can target cancer cells specifically and release the active form of mitomycin C only in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has also been shown to enhance the immune response against cancer cells, making it a potential immunotherapy agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C is its specificity towards cancer cells, which reduces the risk of toxicity to healthy cells. N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has also been shown to have a longer half-life than mitomycin C, making it more effective in cancer treatment. However, N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has some limitations in lab experiments, such as the requirement for specific enzymes in cancer cells to activate the drug.
Direcciones Futuras
Several future directions for N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C research have been proposed. One direction is to optimize the synthesis method to improve the yield and purity of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C in animal models to determine the optimal dose and dosing schedule. Furthermore, the combination of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C with other anticancer agents or immunotherapy agents could be explored to enhance its efficacy. Overall, N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has great potential as a novel anticancer agent, and further research is needed to fully understand its mechanism of action and clinical potential.
Métodos De Síntesis
The synthesis of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C involves the conjugation of mitomycin C with a glucose molecule through a linker molecule. The linker molecule is designed in such a way that it can be cleaved by enzymes present in cancer cells, releasing the active form of mitomycin C. The synthesis of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has been reported in several research articles, and it has been shown to be a reliable and reproducible method.
Aplicaciones Científicas De Investigación
N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has been extensively studied for its anticancer activity in various cancer cell lines and animal models. It has been shown to be effective against a wide range of cancer types, including lung, breast, colon, and pancreatic cancer. N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has also been shown to be less toxic than traditional chemotherapy drugs, making it a promising candidate for cancer treatment.
Propiedades
Número CAS |
134136-38-2 |
|---|---|
Nombre del producto |
N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C |
Fórmula molecular |
C35H40N4O15 |
Peso molecular |
756.7 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[(4S,6S,7R,8S)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]phenoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H40N4O15/c1-14-25(28(45)24-21(12-49-34(36)46)35(47-6)32-22(38-32)11-39(35)26(24)27(14)44)37-19-7-9-20(10-8-19)53-33-31(52-18(5)43)30(51-17(4)42)29(50-16(3)41)23(54-33)13-48-15(2)40/h7-10,21-23,29-33,37-38H,11-13H2,1-6H3,(H2,36,46)/t21-,22+,23-,29-,30+,31-,32+,33-,35-/m1/s1 |
Clave InChI |
OONKIOWWPLCSQD-NPHOOMDASA-N |
SMILES isomérico |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Sinónimos |
MC 77 MC-77 N-(4-(2,3,4,6-tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)
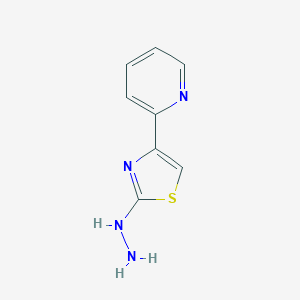
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)
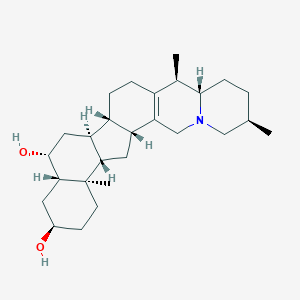
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
